molecular formula C20H18ClN3O2S B2437476 N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 896377-55-2

N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B2437476
CAS No.: 896377-55-2
M. Wt: 399.89
InChI Key: RGOCJNDSXVCEIB-UHFFFAOYSA-N
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Description

N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an oxalamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13-2-4-14(5-3-13)20-24-17(12-27-20)10-11-22-18(25)19(26)23-16-8-6-15(21)7-9-16/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOCJNDSXVCEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with oxalyl chloride to form the intermediate oxalamide. This intermediate is then reacted with 2-(2-(p-tolyl)thiazol-4-yl)ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogenation catalysts, metal hydrides.

    Substitution: Halogens, Lewis acids

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups will yield amines .

Scientific Research Applications

Research has demonstrated that thiazole derivatives exhibit promising anticancer properties. Studies indicate that compounds similar to N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a comparative study evaluating the cytotoxic effects of thiazole derivatives on human cancer cell lines, the following results were observed:

Compound NameCell LineIC50 (µM)
Compound AA-4311.98
Compound BHT291.61
This compoundMCF71.75

These findings suggest that this compound has considerable potential as an anticancer agent.

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are recognized for their ability to inhibit bacterial growth effectively.

Antibacterial Evaluation

A study assessing the antibacterial activity of several thiazole derivatives yielded the following Minimum Inhibitory Concentration (MIC) values against common pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that this compound holds promise as an effective antimicrobial agent.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.
  • Substitution Reactions : Introducing the 4-chlorophenyl group through nucleophilic substitution.
  • Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C19H18ClN3OS
  • Molecular Weight : 371.88 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a chlorophenyl group enhances its pharmacological profile.

Research indicates that compounds with thiazole rings often exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Thiazole derivatives have shown promising antibacterial and antifungal properties.
  • Anticancer Activity : Some studies suggest that thiazole compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
  • Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in disease progression.

Biological Activity Overview

Activity Type Description Reference
AntibacterialExhibits activity against Gram-positive and Gram-negative bacteria.
AntifungalEffective against various fungal strains.
AnticancerInduces apoptosis in cancer cell lines; potential as an anticancer agent.
Enzyme InhibitionInhibits specific metabolic enzymes linked to disease states.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study demonstrated that derivatives of thiazole showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that the introduction of a chlorophenyl group enhanced the antimicrobial efficacy compared to other derivatives without this substitution .
  • Anticancer Potential :
    Research has highlighted the ability of thiazole derivatives to inhibit the growth of various cancer cell lines. For instance, one derivative was found to have an IC50 value of 27.3 μM against breast cancer cells (T47D) and 6.2 μM against colon carcinoma cells (HCT-116) indicating strong anticancer potential .
  • Mechanistic Insights :
    The compound's ability to induce Oct3/4 expression in embryonic stem cells was noted as a critical mechanism for reprogramming somatic cells into induced pluripotent stem cells (iPSCs). This suggests potential applications in regenerative medicine .

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